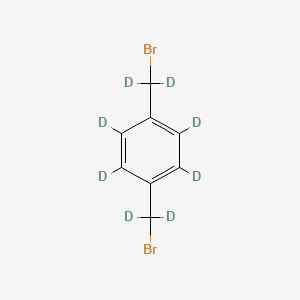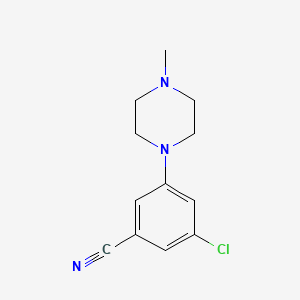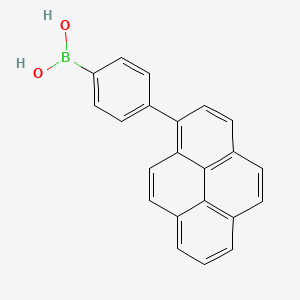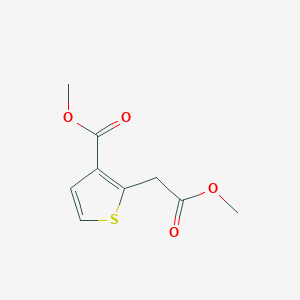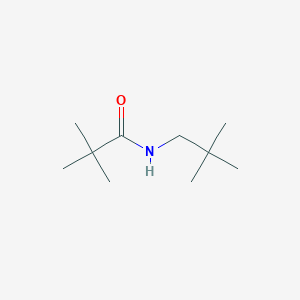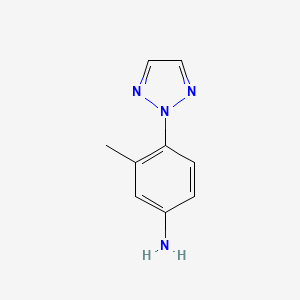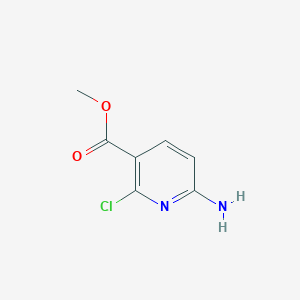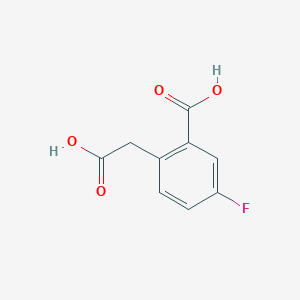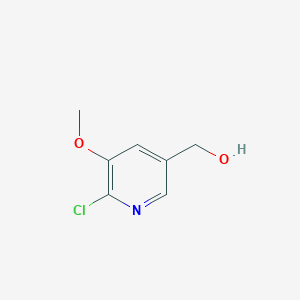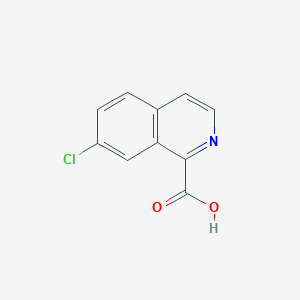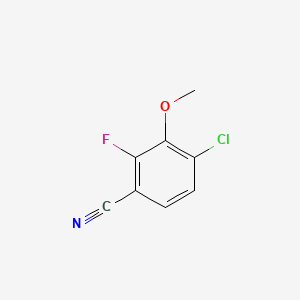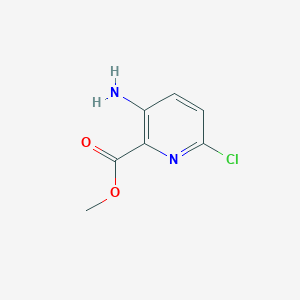![molecular formula C14H10ClIO B1428718 4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol CAS No. 1000889-99-5](/img/structure/B1428718.png)
4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol
Übersicht
Beschreibung
4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol is a chemical compound with the CAS Number: 1000889-99-5 . It has a molecular weight of 356.59 and its IUPAC name is (E)-4-chloro-2-(2-iodostyryl)phenol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10ClIO/c15-12-7-8-14(17)11(9-12)6-5-10-3-1-2-4-13(10)16/h1-9,17H/b6-5+ . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in physical form .Wissenschaftliche Forschungsanwendungen
1. Environmental Analysis and Monitoring
4-Chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol has been identified in studies focusing on environmental pollutants, particularly phenolic compounds. For instance, Castillo, Puig, and Barceló (1997) investigated the determination of priority phenolic compounds, including various chlorophenols, in water and industrial effluents. Their research utilized liquid-solid extraction and liquid chromatography for the analysis of these compounds, providing insights into environmental monitoring and pollutant analysis (Castillo, Puig, & Barceló, 1997).
2. Chemical Synthesis and Modification
Research on phenolic compounds, including chlorophenols, has explored their chemical synthesis and modification. For example, Quideau, Pouységu, Ozanne, and Gagnepain (2005) examined the oxidative dearomatization of phenols and anilines, which is relevant to the understanding of chemical transformations and syntheses involving chlorophenols (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).
3. Electochemical Studies
Electro-oxidation studies, such as those conducted by Pigani, Musiani, Pȋrvu, Terzi, Zanardi, and Seeber (2007), have focused on chlorophenols, investigating their behavior on composite electrodes. This research is significant for understanding the electrochemical properties and potential applications of chlorophenols (Pigani, Musiani, Pȋrvu, Terzi, Zanardi, & Seeber, 2007).
4. Pharmaceutical and Biological Studies
In the realm of pharmaceuticals and biology, compounds similar to 4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol have been studied for their potential biological activities. For example, Bal, Bal, Erener, Halipçi, and Akar (2014) synthesized and analyzed the antimicrobial activity of phenolic azo dyes and their metal complexes, highlighting the biological relevance of chlorophenols (Bal, Bal, Erener, Halipçi, & Akar, 2014).
5. Photoreactivity and Environmental Degradation
Studies on the photoreactivity of chlorophenols, such as those by Oudjehani and Boule (1992), contribute to understanding the environmental degradation of these compounds. This research is vital for assessing the fate of chlorophenols in the environment and their potential impact (Oudjehani & Boule, 1992).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIO/c15-12-7-8-14(17)11(9-12)6-5-10-3-1-2-4-13(10)16/h1-9,17H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKSUCPJWYOZSZ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=C(C=CC(=C2)Cl)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=C(C=CC(=C2)Cl)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




